![molecular formula C21H27N3O2 B2660123 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034588-55-9](/img/structure/B2660123.png)
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, also known as MPMP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been shown to enhance the release of dopamine and serotonin, two neurotransmitters that play a critical role in the regulation of mood, motivation, and reward. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has also been shown to modulate the activity of various receptors, including the mu-opioid receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been shown to have several biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has also been shown to protect neurons from oxidative stress and neurotoxicity, making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is its potent analgesic and anti-inflammatory effects, which make it a valuable tool for studying pain and inflammation in animal models. However, one of the main limitations of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is its complex synthesis method, which can make it difficult to obtain in large quantities for use in experiments.
Future Directions
There are several future directions for the study of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide. One area of research is the development of new pain medications based on the structure of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide. Another area of research is the investigation of the potential neuroprotective effects of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide and its potential applications in various fields.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is a complex process that involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with 4-pyridylacetic acid to form 4-(4-methoxybenzyl)pyridine. The second step involves the reduction of the double bond in 4-(4-methoxybenzyl)pyridine using sodium borohydride to form 4-(4-methoxybenzyl)pyridine-1-ol. The third step involves the reaction of 4-(4-methoxybenzyl)pyridine-1-ol with 1-(4-chlorobutyl)-4-piperidinone to form 3-(4-methoxybenzyl)-1-(4-chlorobutyl)-4-piperidinone. The final step involves the reaction of 3-(4-methoxybenzyl)-1-(4-chlorobutyl)-4-piperidinone with methylamine to form 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide.
Scientific Research Applications
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-20-5-2-17(3-6-20)4-7-21(25)23-16-18-10-14-24(15-11-18)19-8-12-22-13-9-19/h2-3,5-6,8-9,12-13,18H,4,7,10-11,14-16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWUOKOJQAUCAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide |
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